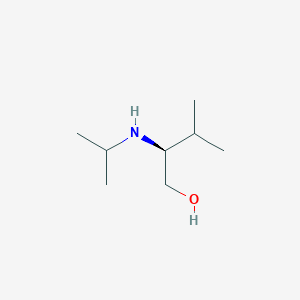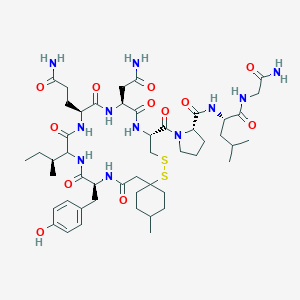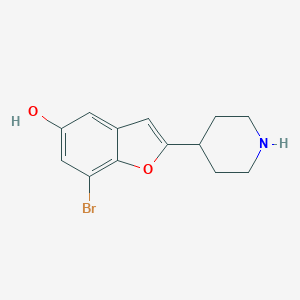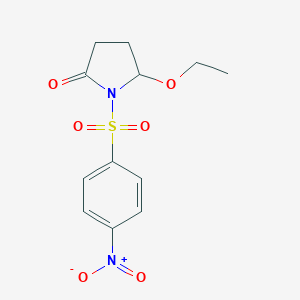
Ncmaeo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ncmaeo, also known as N-cyclohexyl-2-(3,4-methylenedioxyphenyl) ethanamine oxide, is a research chemical that has gained attention in recent years due to its potential therapeutic properties. This compound belongs to the amphetamine class of drugs and is structurally similar to MDMA (ecstasy). However, unlike MDMA, Ncmaeo is not a recreational drug and is not intended for human consumption. Instead, it is used in scientific research to investigate its potential as a treatment for various medical conditions.
Mecanismo De Acción
The mechanism of action of Ncmaeo is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, appetite, and sleep, among other functions.
Biochemical and Physiological Effects:
Ncmaeo has been shown to have several biochemical and physiological effects. Studies have shown that it can increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to reduce inflammation and oxidative stress in the brain, which are key factors in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ncmaeo in lab experiments is its potential therapeutic properties. It has been shown to have antidepressant and neuroprotective effects, which make it a promising candidate for the development of new treatments for various medical conditions.
However, one of the limitations of using Ncmaeo in lab experiments is its potential toxicity. Like other research chemicals, Ncmaeo has not been extensively studied in humans and its long-term effects are not fully understood. Therefore, caution should be exercised when working with this compound.
Direcciones Futuras
There are several future directions for research on Ncmaeo. One area of research is its potential as a treatment for other medical conditions such as anxiety disorders and addiction. Studies have shown that Ncmaeo can reduce anxiety-like behavior in animal models, which makes it a promising candidate for the development of new treatments for anxiety disorders.
Another area of research is its potential as a nootropic. Nootropics are drugs that enhance cognitive function, such as memory and concentration. Studies have shown that Ncmaeo can improve cognitive function in animal models, which makes it a promising candidate for the development of new nootropics.
In conclusion, Ncmaeo is a research chemical that has gained attention in recent years due to its potential therapeutic properties. It has been studied for its potential as an antidepressant and a treatment for neurodegenerative diseases. However, caution should be exercised when working with this compound due to its potential toxicity. There are several future directions for research on Ncmaeo, including its potential as a treatment for anxiety disorders and addiction, as well as its potential as a nootropic.
Métodos De Síntesis
The synthesis of Ncmaeo involves the reaction of cyclohexylamine with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then oxidized using hydrogen peroxide to yield Ncmaeo.
Aplicaciones Científicas De Investigación
Ncmaeo has been studied for its potential therapeutic properties in various medical conditions. One of the areas of research is its use as an antidepressant. Studies have shown that Ncmaeo can increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood.
Another area of research is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that Ncmaeo can protect neurons from oxidative stress and reduce inflammation in the brain, which are key factors in the development of these diseases.
Propiedades
Número CAS |
119111-52-3 |
|---|---|
Fórmula molecular |
C19H24ClNO2 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
(4aS,4bR,10bS,12aS)-2-chloro-8-methoxy-12a-methyl-4,4a,4b,5,6,10b,11,12-octahydro-1H-naphtho[2,1-f]isoquinolin-3-one |
InChI |
InChI=1S/C19H24ClNO2/c1-19-8-7-15-14-6-4-13(23-2)9-12(14)3-5-16(15)17(19)10-18(22)21(20)11-19/h4,6,9,15-17H,3,5,7-8,10-11H2,1-2H3/t15-,16-,17+,19-/m1/s1 |
Clave InChI |
PAJWCBYXZFZPAL-VXIBKDFQSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)N(C2)Cl)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CC(=O)N(C2)Cl)CCC4=C3C=CC(=C4)OC |
SMILES canónico |
CC12CCC3C(C1CC(=O)N(C2)Cl)CCC4=C3C=CC(=C4)OC |
Sinónimos |
N-chloro-3-methoxy-17-azahomo-1,3,5(10)-estratrien-16-one NCMAEO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)




![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)

![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)





